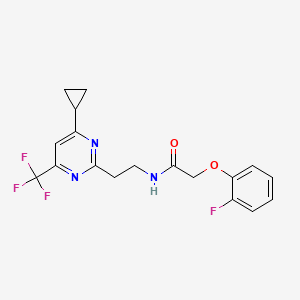
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide, often referred to as Compound X , is a synthetic organic compound. Its chemical formula is C₁₈H₁₅F₄N₃O₂ . This compound exhibits interesting pharmacological properties and has drawn attention in drug discovery due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of 2-(2-fluorophenoxy)acetic acid with N-(2-aminoethyl)trifluoroacetamide . The resulting intermediate undergoes cyclization with 4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carbaldehyde . The final product is obtained after purification and characterization.
Molecular Structure Analysis
Compound X adopts a planar structure , with the pyrimidine ring and the phenyl ring connected via an ethyl linker. The trifluoromethyl group enhances lipophilicity, potentially affecting its pharmacokinetics. The acetamide moiety contributes to hydrogen bonding interactions.
Chemical Reactions Analysis
Compound X is relatively stable under ambient conditions. However, it can undergo hydrolysis in acidic or basic environments, leading to the cleavage of the acetamide bond. Additionally, it may participate in nucleophilic substitution reactions at the fluorine atoms.
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately 150°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO) and methanol .
- LogP (Partition Coefficient) : The calculated LogP value indicates moderate lipophilicity, suggesting good tissue penetration.
Wissenschaftliche Forschungsanwendungen
Radiochemistry and Imaging
One notable application of related compounds is in the field of radiochemistry, where derivatives are synthesized for use in Positron Emission Tomography (PET) imaging. For instance, [18F]DPA-714, a derivative within this chemical class, is utilized for imaging the translocator protein (18 kDa) in neuroinflammation studies. This application highlights the compound's utility in neuroscientific research and its potential for diagnosing and monitoring neurological diseases (Dollé et al., 2008).
Herbicidal Activity
Research into the herbicidal activity of similar compounds demonstrates their potential in agriculture. A study synthesized and evaluated derivatives as herbicides, showing effective control against dicotyledonous weeds. This suggests that such compounds can be developed into new herbicides with specific target profiles, providing tools for weed management in crop production (Wu et al., 2011).
Medicinal Chemistry
In medicinal chemistry, derivatives are explored for their potential as therapeutic agents. For example, research into the synthesis and biological evaluation of derivatives for translocator protein 18 kDa (TSPO) ligands indicates their application in neuroinflammation PET imaging. These studies contribute to the understanding of neuroinflammatory processes and the development of diagnostic tools for neurological conditions (Damont et al., 2015).
Organic Synthesis and Kinetics
The compound's derivatives are also explored in organic synthesis, where they serve as intermediates or targets for the synthesis of complex molecules. For example, chemoselective acetylation of 2-aminophenol using immobilized lipase demonstrates the compound's role in synthesizing intermediates for antimalarial drugs, showcasing its importance in pharmaceutical synthesis (Magadum & Yadav, 2018).
Safety And Hazards
- Toxicity : Compound X shows low acute toxicity in animal studies. However, chronic exposure may warrant further investigation.
- Handling Precautions : Proper protective equipment (gloves, goggles, lab coat) should be used during handling.
- Environmental Impact : Minimal environmental impact is expected due to its low water solubility.
Zukünftige Richtungen
- Structure-Activity Relationship (SAR) Studies: Explore modifications to enhance potency and selectivity.
- Pharmacokinetics : Investigate absorption, distribution, metabolism, and excretion profiles.
- In Vivo Efficacy : Evaluate Compound X in relevant disease models.
- Formulation Development : Optimize dosage forms for clinical trials.
: Source
: Source
: Source
Eigenschaften
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2/c19-12-3-1-2-4-14(12)27-10-17(26)23-8-7-16-24-13(11-5-6-11)9-15(25-16)18(20,21)22/h1-4,9,11H,5-8,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYNZFHUNQAWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)COC3=CC=CC=C3F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

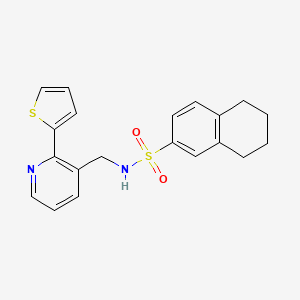
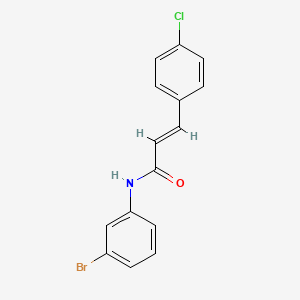
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)
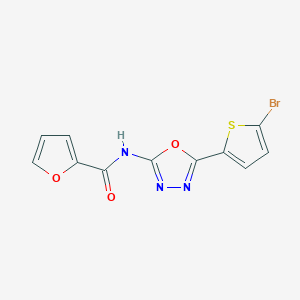
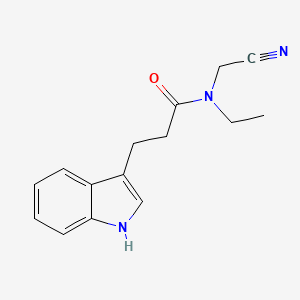
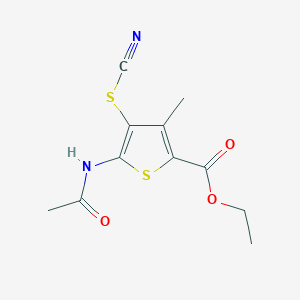
![N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2921243.png)
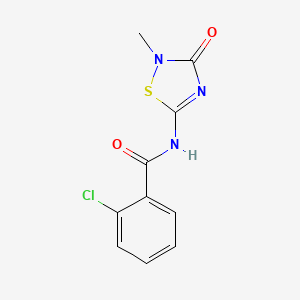
![1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2921246.png)
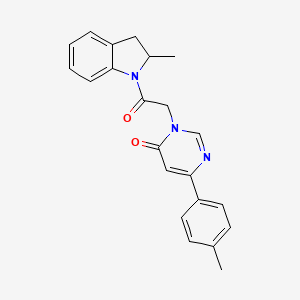
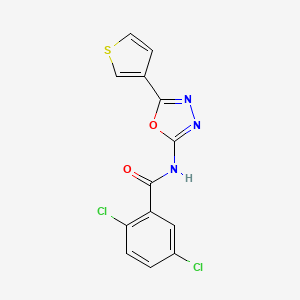
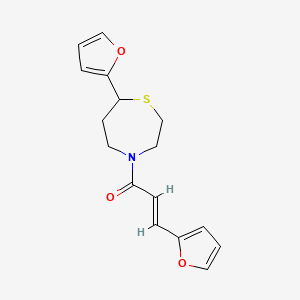
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921252.png)
![N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2921255.png)